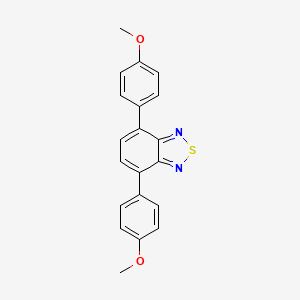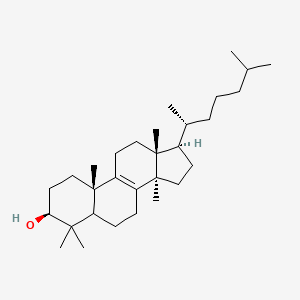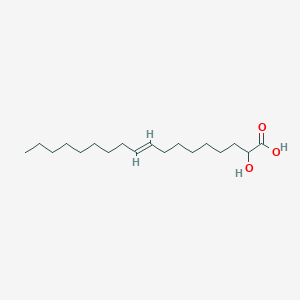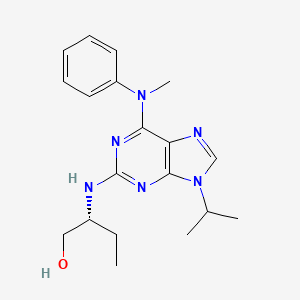
Aftin-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aftin-5 is a small molecule known as an Amyloid-β Forty-Two Inducer. It is primarily used in research related to Alzheimer’s disease due to its ability to selectively increase the production of the amyloid-β 42 peptide. This peptide is a significant component in the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aftin-5 is a synthetic compound with the molecular formula C19H26N6O and a molecular weight of 354.45 g/mol . The synthesis involves the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the isopropyl and N-methylanilino groups.
Final Assembly: The final product is obtained by coupling the substituted purine with a butan-1-ol derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve a purity of over 98%.
Chemical Reactions Analysis
Types of Reactions: Aftin-5 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the purine core.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted purine compounds .
Scientific Research Applications
Aftin-5 has several applications in scientific research, particularly in the study of Alzheimer’s disease:
Chemistry: Used as a tool to study the chemical pathways involved in amyloid-β production.
Biology: Helps in understanding the biological processes and interactions of amyloid-β peptides in cellular models.
Medicine: Aids in the development of potential therapeutic agents targeting amyloid-β production.
Industry: Utilized in high-throughput screening assays to identify compounds that modulate amyloid-β levels
Mechanism of Action
Aftin-5 exerts its effects by interacting with specific proteins involved in the production of amyloid-β peptides. The primary molecular targets include:
Voltage-Dependent Anion Channel 1 (VDAC1): this compound binds to VDAC1, altering its function and affecting amyloid-β production.
Prohibitin: Interaction with prohibitin modulates mitochondrial function and amyloid-β synthesis.
Mitofilin: this compound affects the localization and activity of mitofilin, influencing amyloid-β levels
Comparison with Similar Compounds
Aftin-5 is part of a family of compounds known as Amyloid-β Forty-Two Inducers. Similar compounds include:
Aftin-4: Another Amyloid-β Forty-Two Inducer with similar properties but different potency and selectivity.
Roscovitine: A structurally related compound with distinct biological activities.
Celecoxib: Although primarily a cyclooxygenase-2 inhibitor, it shares some mechanistic similarities with this compound in terms of amyloid-β modulation
This compound is unique due to its specific and potent ability to increase amyloid-β 42 production while decreasing amyloid-β 38 levels, making it a valuable tool in Alzheimer’s disease research .
Properties
Molecular Formula |
C19H26N6O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2R)-2-[[6-(N-methylanilino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C19H26N6O/c1-5-14(11-26)21-19-22-17(24(4)15-9-7-6-8-10-15)16-18(23-19)25(12-20-16)13(2)3/h6-10,12-14,26H,5,11H2,1-4H3,(H,21,22,23)/t14-/m1/s1 |
InChI Key |
HYFZLABHJHEEFS-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)
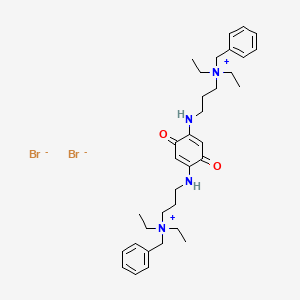

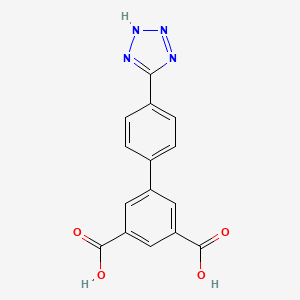


![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)
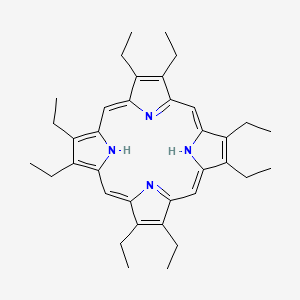

![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929218.png)
